

Comparative Guide: Structural Dynamics and Crystallographic Analysis of Nitrovinyl Indoles

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Compound of Interest

Compound Name: 5-Fluoro-3-(2-nitrovinyl)indole

CAS No.: 208645-53-8; 214417-26-2

Cat. No.: B2637497

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Executive Summary & Comparative Landscape

Nitrovinyl indoles (specifically 3-(2-nitrovinyl)indoles) are critical pharmacophores in the synthesis of tryptamines and

-carbolines. Their biological efficacy often hinges on the precise geometric isomerism (E vs. Z) and solid-state stability.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it often fails to capture the intermolecular interactions (hydrogen bonding and

-stacking) that dictate bioavailability and shelf-stability. This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) for this specific compound class.

Table 1: Comparative Efficacy for Nitrovinyl Indole Analysis

Feature	¹ H NMR (Solution)	SC-XRD (Solid State)	DFT (Computational)
Isomer Determination	Good. Relies on coupling constants (Hz).	Definitive. Direct visualization of spatial arrangement.	Predictive. Calculates thermodynamic stability ().
Conformational Analysis	Averaged. Rapid rotation masks specific conformers.[1]	Frozen. Captures the specific low-energy conformer in the lattice.	Idealized. Gas-phase optimization may miss packing forces.
Intermolecular Forces	Invisible. Solvent effects dominate.	High Resolution. Maps H-bonds (N-H...O) and -stacking.	Theoretical. Requires periodic boundary condition (PBC) calculations.
Sample Requirement	~5-10 mg (Destructive/Recoverable)	Single crystal (~0.1 - 0.3 mm)	None (Computational resources only)

Synthesis and Crystallization Protocol

To obtain diffraction-quality crystals, the synthesis must prioritize purity prior to crystallization. The standard route utilizes the Henry Reaction (Nitroaldol condensation).[2]

Reaction Mechanism & Workflow

The condensation of indole-3-carboxaldehyde with nitromethane is catalyzed by ammonium acetate or piperidine. The resulting product predominantly favors the thermodynamically stable ()-isomer due to steric repulsion in the ()-isomer.



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Figure 1: Synthesis and crystallization workflow for 3-(2-nitrovinyl)indole. The critical step for XRD is the slow evaporation in ethanol or DMSO to encourage defect-free crystal growth.

Crystallization Methodology

- Solvent System: Ethanol (absolute) is preferred. For highly substituted derivatives (e.g., 5-bromo), a mixture of DMSO:Ethanol (1:5) improves solubility.
- Technique: Slow evaporation at room temperature (25°C).
- Timeframe: 48–72 hours.
- Target Morphology: Orange to red prisms or needles.

Structural Analysis & Data Interpretation[3][4][5][6] [7][8][9]

The E/Z Isomerism Question

In the solid state, 3-(2-nitrovinyl)indole almost exclusively adopts the ()-configuration.

- Geometric Proof: The C=C double bond length is typically 1.33–1.35 Å.
- Torsion Angles: The torsion angle C(indole)-C-C-N(nitro) is close to 180°, confirming trans-geometry.
- Planarity: The indole ring is essentially planar (RMS deviation < 0.02 Å).[3][4][5] However, the nitrovinyl group often exhibits a slight twist (dihedral angle 5°–15°) relative to the indole

plane to alleviate steric strain between the vinyl proton and the indole C4 proton.

Intermolecular Interactions (The "Crystal Glue")

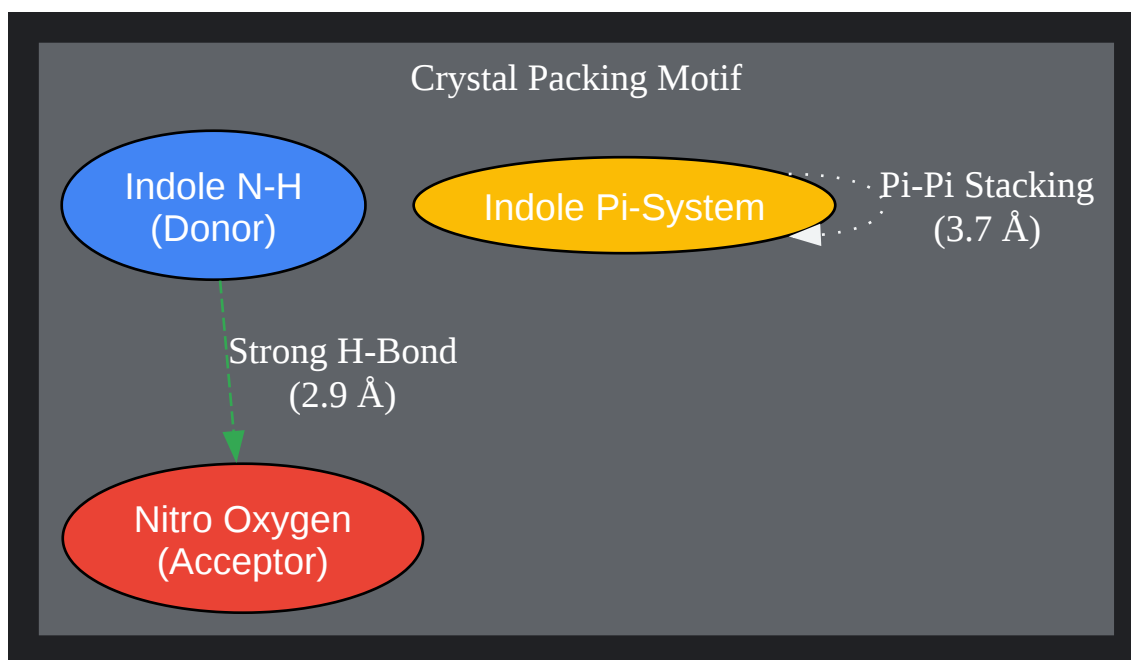
The stability of these crystals is governed by a robust network of hydrogen bonds, which NMR cannot detect.

- N-H...O Hydrogen Bonds: The indole N-H acts as a donor, and the nitro group oxygen acts as an acceptor.
 - Distance:

Å.
 - Angle:

°.
 - Motif: This interaction typically forms centrosymmetric dimers or infinite chains running parallel to a specific crystallographic axis (often the b-axis).
- -

Stacking: The electron-deficient nitrovinyl group induces a dipole that facilitates stacking between antiparallel indole rings.
 - Centroid-Centroid Distance: 3.6 – 3.8 Å.



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Figure 2: Dominant intermolecular forces stabilizing the nitrovinyl indole lattice. The N-H...O interaction is the primary driver of crystallization.

Experimental Protocol: SC-XRD Data Collection[8]

Objective: Determine the unit cell and atomic connectivity of a synthesized nitrovinyl indole derivative.

Step 1: Sample Mounting

- Select a crystal with defined faces and no visible cracks. Ideal size:
mm.
- Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).
- Cool immediately to 100 K using a nitrogen stream (e.g., Oxford Cryosystems) to reduce thermal vibration and improve resolution.

Step 2: Data Collection (Rigaku/Bruker Systems)

- Source: Mo-K

(

Å) or Cu-K

(

Å). Note: Cu is preferred for small organic crystals to boost signal intensity.

- Strategy: Collect a full sphere of data (completeness > 99%) up to

(Mo) or

(Cu).

- Scan Width: 0.5° per frame.

Step 3: Structure Solution & Refinement

- Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.
- Phasing: Use Direct Methods or Intrinsic Phasing.
- Refinement:
 - Refine non-hydrogen atoms anisotropically.
 - Place H-atoms on carbons geometrically (riding model).
 - Critical Step: Locate the N-H hydrogen from the difference Fourier map and refine its coordinates freely if data quality permits; otherwise, constrain it.

Step 4: Validation

- Check for Hirshfeld Surface Analysis (using CrystalExplorer) to quantify the % contribution of O...H interactions.
- Ensure the Flack Parameter is calculated if the molecule crystallizes in a non-centrosymmetric space group (though most simple nitrovinyl indoles are centrosymmetric).

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